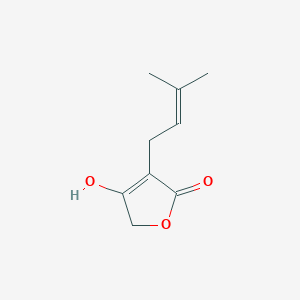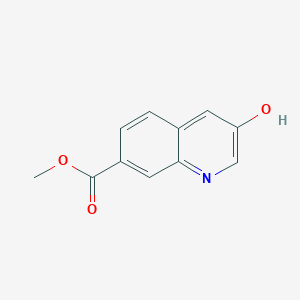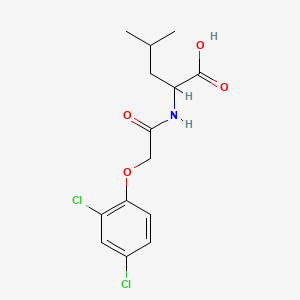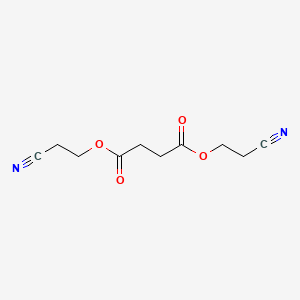
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. This compound is characterized by its complex structure, which includes multiple fused aromatic rings. It is known for its interesting photophysical and fluorescence properties, making it a subject of significant interest in synthetic organic chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dibutyl-8-(4-methylphenyl)fluoranthene typically involves multiple steps, including the formation of key intermediates and strategic bond disconnections. One common method involves the Diels-Alder reaction, followed by cyclization and functional group modifications . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction could produce hydrocarbon derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a probe in diagnostic applications.
Wirkmechanismus
The mechanism of action of 7,10-Dibutyl-8-(4-methylphenyl)fluoranthene involves its interaction with molecular targets through various pathways. Its effects are mediated by its ability to participate in electron transfer processes, interact with biological macromolecules, and influence cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofluoranthenes: These compounds share a similar polycyclic structure but differ in the substitution pattern and functional groups.
Rubicene and Isorubicene: These are other members of the fluoranthene family with distinct structural features and properties.
Uniqueness
7,10-Dibutyl-8-(4-methylphenyl)fluoranthene is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties .
Eigenschaften
CAS-Nummer |
77930-56-4 |
|---|---|
Molekularformel |
C31H32 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
7,10-dibutyl-8-(4-methylphenyl)fluoranthene |
InChI |
InChI=1S/C31H32/c1-4-6-10-24-20-28(22-18-16-21(3)17-19-22)25(13-7-5-2)31-27-15-9-12-23-11-8-14-26(29(23)27)30(24)31/h8-9,11-12,14-20H,4-7,10,13H2,1-3H3 |
InChI-Schlüssel |
OWIMTTVSKJDJKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=C(C2=C1C3=CC=CC4=C3C2=CC=C4)CCCC)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14001666.png)
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
![3-[2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14001680.png)
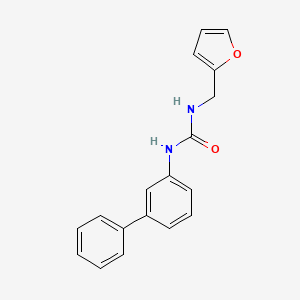
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
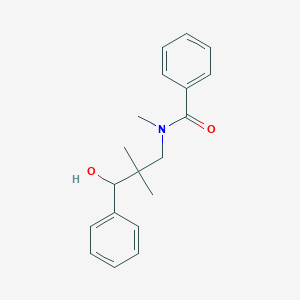
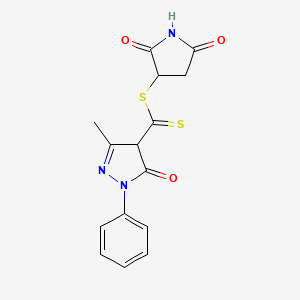
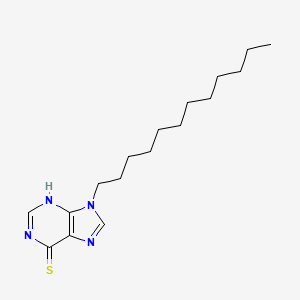
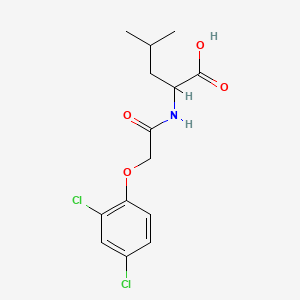
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
